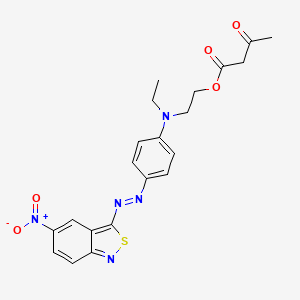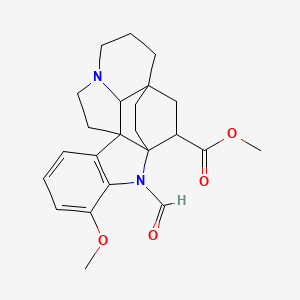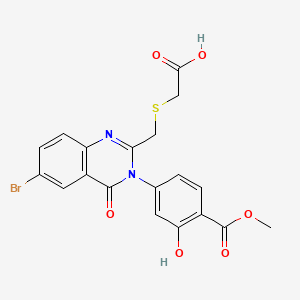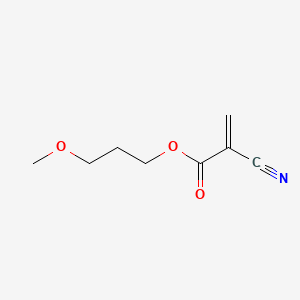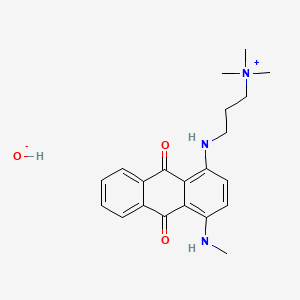
3-((9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl)aminopropyl)trimethylammonium hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium hydroxide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of anthracene and ammonium groups, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium hydroxide typically involves multiple steps:
Formation of the Anthracene Derivative: The initial step involves the preparation of the anthracene derivative through a Friedel-Crafts acylation reaction, followed by reduction and methylation to introduce the methylamino group.
Amidation Reaction: The anthracene derivative is then subjected to an amidation reaction with 3-aminopropylamine to form the intermediate compound.
Quaternization: The final step involves the quaternization of the intermediate with trimethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the quinone derivatives back to the original anthracene structure.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ammonium group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Restored anthracene structure.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
3-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium hydroxide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, primarily involving the anthracene and ammonium groups. These interactions can influence various biochemical pathways, including:
DNA Intercalation: The anthracene moiety can intercalate into DNA, disrupting its structure and function.
Protein Binding: The ammonium group can form ionic bonds with negatively charged amino acids in proteins, altering their activity.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthraquinone: Shares the anthracene core but lacks the ammonium group.
N,N-Dimethyl-9,10-anthracenediamine: Similar structure but with different substituents on the anthracene ring.
Uniqueness
3-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium hydroxide is unique due to its combination of anthracene and ammonium groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
CAS No. |
93966-69-9 |
|---|---|
Molecular Formula |
C21H26N3O2.HO C21H27N3O3 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
trimethyl-[3-[[4-(methylamino)-9,10-dioxoanthracen-1-yl]amino]propyl]azanium;hydroxide |
InChI |
InChI=1S/C21H25N3O2.H2O/c1-22-16-10-11-17(23-12-7-13-24(2,3)4)19-18(16)20(25)14-8-5-6-9-15(14)21(19)26;/h5-6,8-11H,7,12-13H2,1-4H3,(H-,22,23,25,26);1H2 |
InChI Key |
SNSOEOKMOHRSAA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=C(C=C1)NCCC[N+](C)(C)C)C(=O)C3=CC=CC=C3C2=O.[OH-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


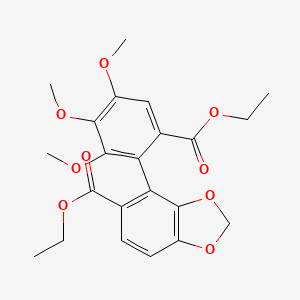
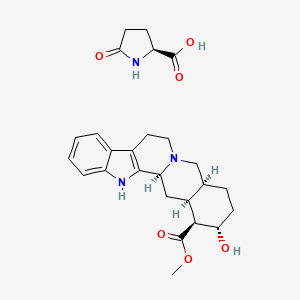
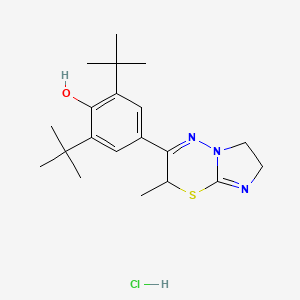
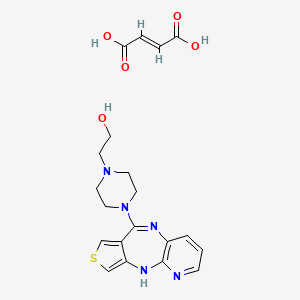

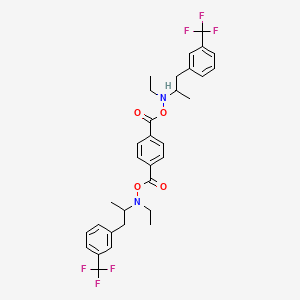
![2-(Dimethylamino)-N-[4-hydroxy-3-[1-oxo-3-[3-(trifluoromethyl)phenyl]allyl]phenyl]acetamide](/img/structure/B12702462.png)
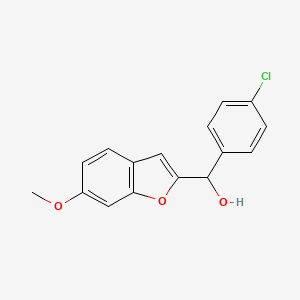
![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-5-ethylsulfanyl-2,3-dimethoxybenzamide;oxalic acid](/img/structure/B12702477.png)
